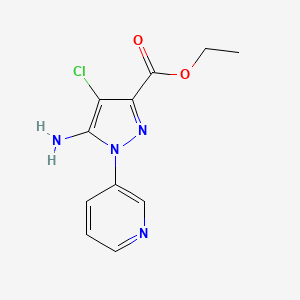

Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-4-chloro-1-pyridin-3-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-8(12)10(13)16(15-9)7-4-3-5-14-6-7/h3-6H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJGARCOQNHGHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Cl)N)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation and Sequential Functionalization

The cyclocondensation of 3-hydrazinopyridine with β-keto esters serves as a foundational route. In this method, ethyl 2-chloroacetoacetate reacts with 3-hydrazinopyridine dihydrochloride in acetonitrile under reflux to form a pyrazolidine intermediate . The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization. Chlorination of the intermediate using phosphoryl chloride (POCl₃) introduces the 4-chloro substituent. A 1.1–10-fold excess of POCl₃ in acetonitrile at 60°C for 2 hours achieves optimal conversion . Subsequent oxidation with manganese(IV) oxide (MnO₂) in acetonitrile at 60°C aromatizes the pyrazolidine to the pyrazole core .

The 5-amino group is introduced via hydrolysis of a nitrile precursor. For instance, ethyl 4-cyano-5-oxo-1-(3-pyridyl)pyrazole-3-carboxylate, synthesized through a Claisen condensation, undergoes acidic hydrolysis (6 M HCl, 80°C, 4 hours) to yield the 5-amino derivative . This stepwise approach ensures regiocontrol, with reported yields of 45–50% for the final product .

Copper-Catalyzed Coupling of Pyrazole Dicarboxylic Acids

Copper-mediated cross-coupling offers a direct route to functionalized pyrazoles. A method adapted from CN109369617B involves reacting 3,5-pyrazole dicarboxylic acid with 3-bromopyridine in the presence of copper(I) iodide (10 mol%) and cesium carbonate (2 equiv) in dimethylformamide (DMF) at 120°C . The reaction proceeds via Ullmann-type coupling, forming the 1-(3-pyridyl) linkage. Subsequent esterification with ethanol in sulfuric acid introduces the ethyl carboxylate group .

Chlorination at the 4-position is achieved using thionyl chloride (SOCl₂) in dichloromethane (0°C to room temperature, 3 hours), followed by amination via Buchwald-Hartwig coupling with ammonia (NH₃) in the presence of a palladium catalyst . This method achieves an overall yield of 38–42%, with the copper catalysis step contributing to a 53% yield for the coupling reaction .

Oxidation of Pyrazolidine Intermediates

Pyrazolidine intermediates, formed via [3+2] cycloaddition, are oxidized to pyrazoles under controlled conditions. Ethyl 5-hydroxy-4-chloro-1-(3-pyridyl)pyrazolidine-3-carboxylate, synthesized from 3-hydrazinopyridine and ethyl 2-chloromalonate, undergoes oxidation with sodium hypochlorite (NaClO) in aqueous acetonitrile at 0–30°C . Ruthenium trichloride (0.5 mol%) accelerates the oxidation, achieving 65–70% conversion to the pyrazole . The 5-amino group is introduced via Hofmann degradation of a primary amide, generated by treating the ester with concentrated ammonium hydroxide .

Beckmann Rearrangement of Oxime Derivatives

The Beckmann rearrangement provides access to 5-aminopyrazoles from oxime precursors. Ethyl 4-chloro-5-oximino-1-(3-pyridyl)pyrazole-3-carboxylate, prepared by oximation of a β-keto ester with hydroxylamine hydrochloride, undergoes rearrangement in polyphosphoric acid (PPA) at 100°C . The reaction converts the oxime to a primary amide, which is hydrolyzed to the 5-amino group using 6 M HCl under reflux . This method offers moderate yields (35–40%) but excels in regioselectivity .

Condensation with α,β-Unsaturated Nitriles

Condensing 3-hydrazinopyridine with α-chloro-β-cyanoacrylates yields the pyrazole core directly. Ethyl α-chloro-β-cyanoacrylate, synthesized from ethyl chloroacetate and cyanogen bromide, reacts with 3-hydrazinopyridine in toluene at 80°C . The reaction proceeds via conjugate addition and cyclization, forming ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate in a single step. Yields range from 30–35%, with acetonitrile as the optimal solvent .

Comparative Analysis of Methods

| Method | Key Reagents | Temperature | Yield | Advantages |

|---|---|---|---|---|

| Cyclocondensation | POCl₃, MnO₂ | 60–100°C | 45–50% | High regiocontrol |

| Copper Catalysis | CuI, Cs₂CO₃ | 120°C | 38–42% | Direct coupling |

| Pyrazolidine Oxidation | NaClO, RuCl₃ | 0–30°C | 65–70% | Mild conditions |

| Beckmann Rearrangement | PPA, NH₂OH·HCl | 100°C | 35–40% | Regioselective amination |

| α,β-Unsaturated Nitriles | Ethyl α-chloro-β-cyanoacrylate | 80°C | 30–35% | One-pot synthesis |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a hydroxylamine.

Condensation Reactions: The carboxylate group can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include substituted pyrazoles, nitro derivatives, and hydrazones, which can be further functionalized for various applications .

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate has shown promising results in antimicrobial assays. Studies indicate that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents . -

Anticancer Properties

Research has demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines, showing potential as a lead compound in cancer therapy . -

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate may serve as a scaffold for developing novel anti-inflammatory drugs .

Synthetic Methodologies

The synthesis of Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate typically involves multi-step reactions, including:

- Condensation Reactions: Combining appropriate aldehydes with hydrazines to form the pyrazole ring.

- Substitution Reactions: Introducing the chloro and pyridyl groups through electrophilic aromatic substitution methods.

These synthetic pathways are crucial for producing analogs with enhanced biological activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various pyrazole derivatives, including Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate, revealed that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate induced apoptosis in cancer cells through the activation of caspase pathways. The compound showed IC50 values in the low micromolar range, suggesting strong anticancer potential .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a biological response. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby disrupting the growth of cancer cells or pathogens .

Comparison with Similar Compounds

The structural and functional properties of Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate can be contextualized by comparing it to analogous pyrazole derivatives. Below is a detailed analysis supported by data tables and research findings.

Structural and Functional Comparison

Table 1: Structural Comparison of Key Pyrazole Derivatives

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity Chlorine vs. Cyano Groups: The 4-chloro substituent in the target compound enhances electrophilic reactivity compared to the 4-cyano group in , which instead provides strong electron-withdrawing effects for stabilization during synthesis. 3-Pyridyl vs. 4-Fluorophenyl: The 3-pyridyl group introduces nitrogen-based hydrogen bonding capability, improving solubility and target binding affinity compared to the lipophilic 4-fluorophenyl group in .

Synthetic Accessibility The target compound’s synthesis likely involves cyclocondensation of hydrazine derivatives with β-ketoesters, similar to methods described for ethyl 5-amino-4-cyano-1-phenylpyrazole-3-carboxylate . In contrast, fluorophenyl-substituted analogs require palladium-catalyzed coupling for aryl group introduction .

Safety and Handling Compounds like Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate carry significant hazards (e.g., H302: Harmful if swallowed; P301+P312: Call poison center if ingested). The target compound likely shares similar risks due to its chloro and pyridyl groups, necessitating inert-atmosphere handling (P231+P232) and protective equipment .

Biological Activity

Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate can be represented by the following molecular formula:

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate |

| Molecular Formula | C12H12ClN3O2 |

| Molecular Weight | 253.69 g/mol |

| CAS Number | 1260243-04-6 |

Synthesis Methods

The synthesis of Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate typically involves cyclization reactions starting from appropriate precursors. Common methods include:

- Cyclization of Ethyl 5-(3-pyridyl)-1H-pyrazole-3-carboxylate with chlorinating agents to introduce the chloro group.

- Amination to add the amino group, often utilizing solvents like tetrahydrofuran and various catalysts to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate. Research indicates that compounds in this class can inhibit cell proliferation across various cancer cell lines:

- In vitro Studies : The compound demonstrated significant antiproliferative activity against several cancer types, including lung, breast, and colorectal cancers. For example, it was found to inhibit cell growth in MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .

The mechanism through which Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate exerts its biological effects is believed to involve:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to arrest the cell cycle at the G2/M phase by interfering with tubulin dynamics .

- Targeting Specific Pathways : Docking studies suggest that this compound may interact with key proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), leading to downstream effects on cell survival and proliferation .

Anti-inflammatory Effects

In addition to its anticancer properties, Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate has been investigated for anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, potentially reducing glial inflammation in neurodegenerative models .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate:

- Study on Anticancer Activity : A study reported that derivatives similar to this compound displayed significant inhibition of tumor growth in various models, with some showing IC50 values as low as 0.08 μM .

- Anti-inflammatory Research : In vivo studies demonstrated that certain pyrazole derivatives could reduce microglial activation in models of neuroinflammation, suggesting a therapeutic potential for neurological disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, ethyl pyrazole carboxylate derivatives are prepared by reacting ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate with chlorinated or substituted pyridyl reagents under reflux in polar solvents (e.g., DMF or DCM). Purification often involves column chromatography (cyclohexane/ethyl acetate gradients) to isolate the product . Key steps include controlling reaction temperature (50–80°C) and using catalysts like trifluoroacetic acid to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.6 ppm, ester groups at δ 4.3 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight via ESIMS or HRMS (e.g., [M+1] peaks at m/z 450.2) .

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretches at ~1680 cm⁻¹, amino N–H at ~3230 cm⁻¹) .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves the molecular structure. Mercury software visualizes packing patterns and hydrogen-bonding networks. Challenges include resolving disorder in the pyridyl or ester groups .

Advanced Research Questions

Q. How can low yields in the condensation step be mitigated during synthesis?

- Methodological Answer : Optimize reaction conditions by:

- Adjusting stoichiometry (e.g., 7.5 equiv azido(trimethyl)silane for azide incorporation) .

- Employing dry solvents and inert atmospheres to suppress side reactions.

- Using catalysts (e.g., trifluoroacetic acid) to enhance reaction rates .

- Purification via flash chromatography with silica gel and tailored solvent gradients (e.g., cyclohexane/ethyl acetate) .

Q. What computational methods predict regioselectivity in pyrazole ring substitutions?

- Methodological Answer :

- DFT Calculations : Model electronic effects of substituents (e.g., electron-withdrawing chloro groups directing nucleophilic attacks).

- Molecular Docking : Predicts binding interactions in biological studies (e.g., enzyme inhibition).

- Mercury Software : Analyzes steric clashes in crystal packing to infer reactive sites .

Q. How can discrepancies in reported biological activities of pyrazole derivatives be resolved?

- Methodological Answer :

- Assay Standardization : Control variables like solvent (DMSO vs. water), pH, and cell lines.

- Purity Validation : Use HPLC (>95% purity) to exclude impurities affecting activity .

- Meta-Analysis : Compare structural analogs (e.g., trifluoromethyl vs. chlorophenyl substituents) to identify activity trends .

Q. What strategies stabilize this compound during long-term storage?

- Methodological Answer :

- Store under argon at –20°C in amber vials to prevent hydrolysis of the ester group.

- Avoid moisture by using desiccants and anhydrous solvents during handling .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on reaction yields for similar pyrazole derivatives?

- Methodological Answer :

- Variable Analysis : Compare solvent polarity (DMF vs. DCM), temperature (0°C vs. 50°C), and catalyst loading .

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., unreacted azide precursors) .

- Replicate Conditions : Reproduce published protocols with strict adherence to stoichiometry and equipment .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.